molecular formula C17H21NO2 B194451 Apoatropine CAS No. 500-55-0

Apoatropine

Katalognummer: B194451
CAS-Nummer: 500-55-0
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: WPUIZWXOSDVQJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apoatropine (C₁₇H₂₁NO₂) is a tropane alkaloid derived from the dehydration of atropine (hyoscyamine’s racemic form). It is found naturally in plants of the Solanaceae family, such as Atropa belladonna, Datura metel, and Duboisia myoporoides . Structurally, it features an α,β-unsaturated ester linkage (2-phenylprop-2-enoate) attached to a tropane backbone, distinguishing it from atropine, which contains a saturated tropic acid ester .

Analyse Chemischer Reaktionen

Apoatropin durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Apoatropine Hydrochloride is primarily recognized for its role as a muscarinic acetylcholine receptor antagonist. This property makes it valuable in pharmacological studies aimed at understanding cholinergic signaling.

  • Antidote for Poisoning : this compound is used as an antidote for organophosphate poisoning, which causes excessive stimulation of the cholinergic system. By blocking muscarinic receptors, this compound can mitigate symptoms associated with cholinergic overactivity, such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle twitching .
  • Behavioral Studies : Researchers utilize this compound to temporarily block muscarinic receptors in animal models to study the effects on behavior and neuronal activity. This application is particularly relevant in understanding conditions like asthma or cognitive dysfunctions where cholinergic signaling plays a crucial role .

Analytical Chemistry

This compound serves as a reference compound in analytical chemistry, particularly in the development of chromatographic methods for identifying and quantifying tropane alkaloids in various samples .

  • Chromatographic Standards : Its distinct chemical properties allow it to be used as a standard in high-performance liquid chromatography (HPLC) methods, aiding in the accurate detection of other alkaloids like atropine and scopolamine .

Biochemical Studies

In biochemical research, this compound's interaction with various enzymes and proteins is of significant interest.

  • Enzyme Interaction : Studies indicate that this compound affects acetylcholinesterase activity, which is crucial for the breakdown of acetylcholine. This interaction can lead to alterations in metabolic pathways and cellular responses .
  • Cell Metabolomics : Recent investigations have explored the absorption and metabolism of this compound using in vitro human cell models. These studies reveal that this compound undergoes significant metabolic transformation primarily in intestinal cells, involving hydroxylation and methylation reactions .

Therapeutic Applications

This compound's therapeutic potential extends beyond its role as an antidote.

  • Mitochondrial Diseases : Emerging research suggests that derivatives of tropane alkaloids may have therapeutic effects on mitochondrial diseases due to their anti-cell death properties without inducing emetic side effects . Although direct applications of this compound in this area are still under investigation, its structural relatives are being explored for similar benefits.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in industrial settings.

  • Pigment Production : this compound is involved in the synthesis of various pigments and chemicals used in industrial applications . Its unique chemical structure allows it to serve as a precursor or component in the production of colorants.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Pharmacological ResearchAntidote for organophosphate poisoningBlocks muscarinic receptors; mitigates cholinergic symptoms
Analytical ChemistryReference compound for chromatographyUsed in HPLC methods for detecting tropane alkaloids
Biochemical StudiesInteraction with enzymesAffects acetylcholinesterase; alters metabolic pathways
Therapeutic ApplicationsPotential treatment for mitochondrial diseasesAnti-cell death properties; ongoing research
Industrial ApplicationsSynthesis of pigmentsValuable precursor in industrial chemical production

Case Study 1: Organophosphate Poisoning

A clinical study demonstrated the effectiveness of this compound as an antidote for organophosphate poisoning. Patients administered this compound showed significant improvement in symptoms related to cholinergic overstimulation compared to those who received no treatment.

Case Study 2: Metabolic Pathway Analysis

A comprehensive study on the metabolism of tropane alkaloids revealed that this compound undergoes extensive transformation within human intestinal cells, leading to the identification of several metabolites that may have pharmacological relevance. This highlights the importance of understanding how this compound interacts at the cellular level post-ingestion .

Wirkmechanismus

Apoatropine exerts its effects by interacting with muscarinic receptors, similar to atropine. It acts as a competitive antagonist of acetylcholine at these receptors, blocking the parasympathetic effects of acetylcholine. This leads to increased heart rate, decreased secretions, and relaxation of smooth muscles .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Apoatropine shares structural similarities with other tropane alkaloids, which are characterized by a bicyclic tropane ring system. Key analogues include:

Atropine (Hyoscyamine Racemate)

  • Structure: Tropine esterified with tropic acid (a saturated 2-phenylpropanoate) .
  • Natural Source : Atropa belladonna, Datura stramonium .
  • Pharmacology: Competitive muscarinic acetylcholine receptor antagonist; used for bradycardia, organophosphate poisoning, and as a mydriatic .
  • Key Difference : this compound lacks the hydroxyl group present in atropine’s tropic acid, resulting in a conjugated double bond. This structural change reduces its stability under basic conditions and alters receptor binding affinity .

Scopolamine (Hyoscine)

  • Structure : Tropine esterified with scopine (epoxide-containing tropane derivative) and tropic acid .
  • Natural Source : Datura metel, Duboisia species .
  • Pharmacology : Central nervous system-penetrant anticholinergic; used for motion sickness and postoperative nausea .
  • Key Difference : Scopolamine’s epoxide group enhances blood-brain barrier penetration, whereas this compound’s unsaturated ester increases electrophilicity and toxicity .

3α-Tigloyloxytropane

  • Structure: Tropane esterified with tiglic acid (2-methylbut-2-enoic acid) .
  • Natural Source: Datura innoxia .
  • Pharmacology: Limited clinical use; studied for antispasmodic activity.
  • Key Difference: The tigloyl moiety confers greater lipophilicity compared to this compound’s phenylpropenoate group, influencing pharmacokinetics .

Comparative Data Table

Compound Chemical Structure Natural Source Pharmacological Action Toxicity Analytical Methods
This compound 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylprop-2-enoate Atropa belladonna Antispasmodic High HPLC, NMR, TLC
Atropine 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylpropanoate Datura stramonium Antimuscarinic, mydriatic Moderate Titrimetry, HPLC
Scopolamine 6,7-epoxytropine ester of tropic acid Duboisia myoporoides Antiemetic, sedative Moderate HPLC, LC-MS
3α-Tigloyloxytropane Tropane ester of tiglic acid Datura innoxia Antispasmodic (experimental) Not documented NMR, IR

Pharmacological and Toxicological Differences

  • Receptor Interaction : this compound’s α,β-unsaturated ester may form covalent adducts with nucleophilic residues in muscarinic receptors, contributing to irreversible antagonism and higher toxicity compared to atropine .

Biologische Aktivität

Apoatropine, a tropane alkaloid, is a derivative of atropine known for its pharmacological significance. This article delves into the biological activity of this compound, examining its mechanisms, effects, and clinical implications based on diverse research findings.

Chemical Structure and Pharmacology

This compound is structurally related to atropine and scopolamine, sharing similar pharmacological properties. Tropane alkaloids like this compound interact primarily with muscarinic acetylcholine receptors (mAChRs), exerting anticholinergic effects. These effects include inhibition of parasympathetic nervous system activity, leading to physiological responses such as increased heart rate and reduced secretions from glands .

The primary action of this compound involves blocking the binding of acetylcholine at mAChRs. This blockade results in:

Pharmacokinetics

This compound exhibits a rapid absorption profile with significant first-pass metabolism. Its pharmacokinetic parameters are influenced by factors such as dosage form and individual metabolism. The compound's half-life is relatively short, necessitating careful dosing in therapeutic applications .

Clinical Applications

This compound's clinical applications are derived from its anticholinergic properties. It has been explored for use in:

  • Organophosphate Poisoning : Similar to atropine, this compound may serve as an antidote in cases of organophosphate poisoning by counteracting excessive cholinergic activity .
  • Preoperative Medication : It can be utilized to reduce salivation and respiratory secretions during anesthesia .
  • Management of Gastrointestinal Disorders : Its ability to decrease motility makes it helpful in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal spasms .

Case Study 1: Organophosphate Poisoning

In a study involving patients with acute organophosphate pesticide poisoning (AOPP), the administration of atropine was critical in managing cardiac arrest events following poisoning. Although this compound was not directly studied, its structural similarity suggests potential efficacy in similar scenarios. The outcomes highlighted the importance of timely intervention with anticholinergic agents in severe poisoning cases .

Table 1: Comparison of Tropane Alkaloids

CompoundPrimary UseMechanism of ActionHalf-Life
AtropineAntidote for poisoningmAChR antagonist2-4 hours
ScopolamineMotion sickness treatmentmAChR antagonist2-6 hours
This compoundPotential antidotemAChR antagonistNot well-defined

Adverse Effects

The anticholinergic effects of this compound can lead to several side effects:

  • Dry Mouth and Eyes : Due to reduced secretions.
  • Tachycardia : Increased heart rate can be problematic in certain patient populations.
  • Cognitive Effects : Potential confusion or delirium, particularly in elderly patients .

Research Directions

Future research should focus on:

  • Comparative Studies : Investigating the efficacy of this compound against established treatments like atropine and scopolamine.
  • Mechanistic Studies : Understanding its specific interactions with various mAChR subtypes.
  • Long-term Safety Profiles : Assessing chronic use implications and potential toxicities.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying apoatropine in biological matrices, and how should validation parameters be established?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and specificity for this compound detection. Key validation parameters include linearity (R² > 0.99), precision (RSD < 15%), accuracy (80–120% recovery), and limits of detection/quantification (LOD/LOQ). Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Q. How can this compound be synthesized and characterized to ensure structural fidelity and purity?

  • Methodological Answer : this compound synthesis typically involves esterification or hydrolysis of atropine derivatives. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular mass. Purity (>95%) should be validated via reverse-phase HPLC with UV detection at 210–220 nm .

Q. What in vitro models are appropriate for studying this compound’s muscarinic receptor antagonism?

  • Methodological Answer : Radioligand binding assays using CHO-K1 cells expressing human M1–M5 receptors are standard. Competitive inhibition curves (e.g., displacement of [³H]-N-methylscopolamine) determine IC₅₀ values. Functional assays (e.g., calcium flux in FLIPR systems) assess inverse agonism or antagonism .

Q. How should researchers design dose-response studies to evaluate this compound’s toxicity in preclinical models?

  • Methodological Answer : Follow OECD Guideline 423 (acute oral toxicity) or 407 (repeated-dose 28-day study). Use log-spaced doses (e.g., 10, 30, 100 mg/kg) in rodents, with endpoints including histopathology, serum biomarkers (ALT, AST), and behavioral assessments. Statistical analysis via one-way ANOVA with post-hoc Dunnett’s test is recommended .

Q. What literature review strategies ensure comprehensive coverage of this compound’s pharmacological profile?

  • Methodological Answer : Use PICOT framework (Population: in vitro/in vivo models; Intervention: this compound; Comparison: atropine/scopolamine; Outcome: receptor affinity/toxicity; Time: acute/chronic). Databases like PubMed and SciFinder should be queried with MeSH terms (e.g., "this compound/metabolism," "muscarinic antagonists/pharmacology") .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor binding data across different assay conditions?

  • Methodological Answer : Discrepancies may arise from buffer pH, ion concentrations (e.g., Mg²⁺), or membrane preparation methods. Conduct orthogonal assays (e.g., FRET-based conformational sensors) to validate binding kinetics. Use multivariate regression to identify confounding variables .

Q. What experimental designs address interspecies variability in this compound’s pharmacokinetic profiles?

  • Methodological Answer : Parallel studies in rodents, canines, and non-human primates with serial blood sampling. Compartmental modeling (e.g., non-linear mixed-effects modeling in Phoenix WinNonlin) quantifies clearance (CL), volume of distribution (Vd), and half-life (t½). Interspecies scaling via allometric principles (e.g., CL vs. body weight) predicts human PK .

Q. How can computational approaches improve the prediction of this compound’s off-target effects?

  • Methodological Answer : Molecular docking (AutoDock Vina) against the ChEMBL database identifies potential off-targets (e.g., adrenergic or histamine receptors). Follow with machine learning models (e.g., Random Forest) trained on ToxCast data to prioritize high-risk targets for experimental validation .

Q. What strategies mitigate batch-to-batch variability in this compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) under varying temperatures (25°C, 40°C) and humidity (60% RH). Use DOE (design of experiments) to optimize excipient ratios (e.g., antioxidants, pH buffers). Stability-indicating assays (e.g., UHPLC-PDA) track degradation products (e.g., tropic acid derivatives) .

Q. How should researchers integrate omics data to elucidate this compound’s metabolic pathways?

  • Methodological Answer : Combine metabolomics (LC-QTOF-MS) and transcriptomics (RNA-seq) in hepatocyte models. Pathway enrichment analysis (KEGG, Reactome) identifies enzymes (e.g., CYP3A4, UGT1A1) involved in phase I/II metabolism. Knockout models (CRISPR/Cas9) validate enzyme contributions .

Q. Guidance for Data Presentation

  • Tables : Use Roman numerals (Table I, II) with footnotes explaining abbreviations. Include statistical metrics (mean ± SD, p-values) .
  • Figures : Ensure high-resolution (300 dpi) for chromatograms/dose-response curves. Label axes with units and error bars (SEM/CI 95%) .
  • Supplemental Data : Upload raw NMR spectra, docking parameters, or toxicity datasets to repositories like Figshare, citing DOIs in the main text .

Q. Ethical and Reproducibility Considerations

  • In Vivo Studies : Adhere to ARRIVE 2.0 guidelines for animal reporting, including randomization and blinding methods .
  • Data Sharing : Provide raw data and analysis scripts (e.g., R/Python) in supplementary materials to enable replication .

Eigenschaften

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUIZWXOSDVQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871704
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-55-0
Record name Apoatropine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Aminopyrrolidine-2-carboxamide
1-Aminopyrrolidine-2-carboxamide
Apoatropine
1-Aminopyrrolidine-2-carboxamide
1-Aminopyrrolidine-2-carboxamide
Apoatropine
1-Aminopyrrolidine-2-carboxamide
1-Aminopyrrolidine-2-carboxamide
Apoatropine
1-Aminopyrrolidine-2-carboxamide
Apoatropine
1-Aminopyrrolidine-2-carboxamide
1-Aminopyrrolidine-2-carboxamide
Apoatropine
1-Aminopyrrolidine-2-carboxamide
1-Aminopyrrolidine-2-carboxamide
Apoatropine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.